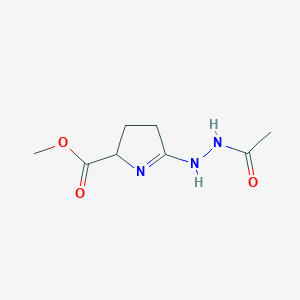![molecular formula C16H16N2O B2449887 1-(3-phenoxypropyl)-1H-benzo[d]imidazole CAS No. 369397-72-8](/img/structure/B2449887.png)
1-(3-phenoxypropyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Phenoxypropyl)-1H-imidazole” is a compound with the CAS Number: 62838-60-2 and a molecular weight of 202.26 . It is a colorless to brown liquid . Imidazole, a component of this compound, is a planar 5-membered ring that exists in two equivalent tautomeric forms .
Synthesis Analysis
The synthesis of imidazoles has been a topic of significant research. For example, Wu and co-workers used an iron catalyst to promote the reaction between amidoximes and enones . Heating the reagents at 120 °C in the presence of the metal catalyst and iodine afforded imidazole in good to excellent yields .Molecular Structure Analysis
The molecular structure of “1-(3-Phenoxypropyl)-1H-imidazole” is based on the imidazole ring, which is a planar 5-membered ring . This ring is highly polar, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water .Physical And Chemical Properties Analysis
“1-(3-Phenoxypropyl)-1H-imidazole” is a colorless to brown liquid . It has a molecular weight of 202.26 . Imidazole, a component of this compound, is highly polar and soluble in water .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
1-(3-phenoxypropyl)-1H-benzo[d]imidazole derivatives have been evaluated for their antitubercular activity. These compounds show promise as potent and selective antitubercular agents, with submicromolar activity against Mycobacterium tuberculosis. The most potent compound in this series demonstrated minimum inhibitory concentration (MIC) of 52 nM and a high selectivity index, indicating a lack of cytotoxicity against eukaryotic cells. These findings suggest the potential of phenoxyalkylbenzimidazole derivatives as effective agents in the fight against tuberculosis, provided their metabolic liabilities can be resolved (Chandrasekera et al., 2015).
Corrosion Inhibition
Studies have shown that imidazole derivatives, including those related to 1-(3-phenoxypropyl)-1H-benzo[d]imidazole, exhibit significant corrosion inhibition efficacy. These compounds have been used to protect metals like mild steel in acidic solutions, demonstrating their utility in industrial and engineering applications. Their effectiveness is attributed to strong adsorption on metal surfaces, following models like Langmuir adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms (Prashanth et al., 2021).
Electrophosphorescent Material Development
Research into electrophosphorescent materials has explored the use of 1H-benzo[d]imidazole derivatives, including 1-(3-phenoxypropyl)-1H-benzo[d]imidazole, for developing efficient solution-processable host-free electrophosphorescent diodes. These materials have shown improved thermal stability and high photoluminescent efficiencies, making them suitable for applications in display and lighting technologies (Xu et al., 2010).
Fluorescence Applications
Some derivatives of 1-(3-phenoxypropyl)-1H-benzo[d]imidazole have been explored for their fluorescence properties. These compounds can coordinate with metal ions like Zn2+, resulting in strong fluorescence, making them potentially useful as fluorescent probes or sensors in various scientific applications (Wen-yao, 2012).
Safety And Hazards
Zukünftige Richtungen
Imidazole and benzimidazole rings are key components to functional molecules that are used in a variety of applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .
Eigenschaften
IUPAC Name |
1-(3-phenoxypropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-2-7-14(8-3-1)19-12-6-11-18-13-17-15-9-4-5-10-16(15)18/h1-5,7-10,13H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZLNVHHXVVOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-phenoxypropyl)-1H-benzo[d]imidazole | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

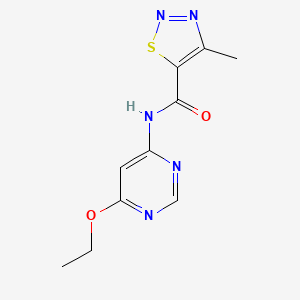
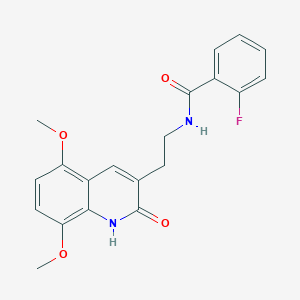
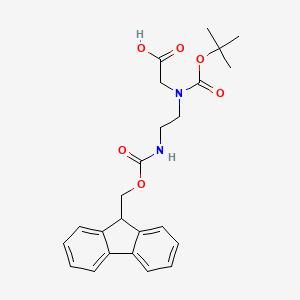
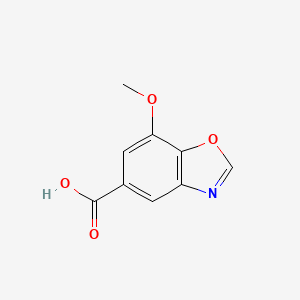
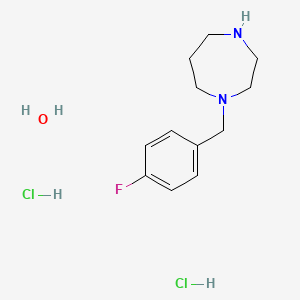
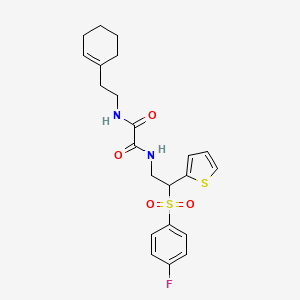
![N-(2-chlorophenyl)-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2449816.png)
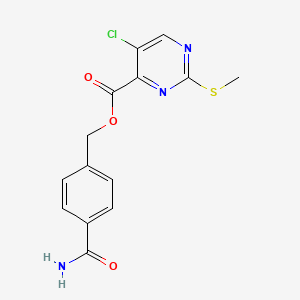
![3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2449819.png)
![N-[[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2449821.png)
![4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2449823.png)
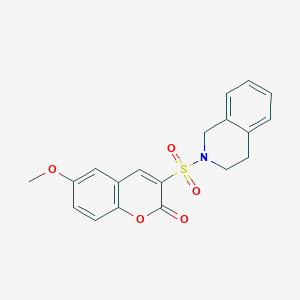
![11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2449826.png)
